Egfr-IN-98

EGFR Del19/T790M/C797S Fourth‑generation TKI NSCLC resistance

Egfr-IN-98 (designated Compound 4c) is a fourth‑generation small‑molecule tyrosine kinase inhibitor (TKI) specifically developed to address acquired resistance mediated by the EGFR C797S mutation. It targets the clinically challenging triple‑mutant variants EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, which drive resistance to third‑generation TKIs such as osimertinib.

Molecular Formula C20H22ClN5O
Molecular Weight 383.9 g/mol
Cat. No. B12384299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-98
Molecular FormulaC20H22ClN5O
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCNC2=NC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)Cl)O
InChIInChI=1S/C20H22ClN5O/c21-14-5-6-18(27)16(13-14)20-24-17-4-2-1-3-15(17)19(25-20)23-9-12-26-10-7-22-8-11-26/h1-6,13,22,27H,7-12H2,(H,23,24,25)
InChIKeyZDZXEMSLNBAVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Egfr-IN-98? A Fourth‑Generation EGFR Inhibitor for Triple‑Mutant NSCLC Research Procurement


Egfr-IN-98 (designated Compound 4c) is a fourth‑generation small‑molecule tyrosine kinase inhibitor (TKI) specifically developed to address acquired resistance mediated by the EGFR C797S mutation. It targets the clinically challenging triple‑mutant variants EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, which drive resistance to third‑generation TKIs such as osimertinib [1]. The compound was identified through a machine learning‑guided virtual screening and de novo design campaign, and its synthesis and initial biochemical characterization are reported in ACS Omega [1]. It is commercially available from major life‑science reagent vendors for preclinical oncology research .

Why Generic Substitution Fails: The Critical Need for C797S‑Mutant Activity in Fourth‑Generation EGFR Inhibitor Procurement


Generic substitution of EGFR inhibitors in research settings is not scientifically valid because the therapeutic and experimental relevance of a given compound is dictated by its specific mutational coverage profile. First‑generation (e.g., erlotinib, gefitinib), second‑generation (e.g., afatinib), and third‑generation (e.g., osimertinib) TKIs are rendered ineffective by the emergence of the tertiary C797S mutation, which occurs in approximately 40% of patients progressing on osimertinib [1]. Egfr-IN-98 was rationally designed to maintain nanomolar potency against the triple‑mutant enzymes EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, which are the principal drivers of acquired resistance to earlier‑line therapies [1]. Substituting a compound lacking validated activity against these specific triple mutants—even another fourth‑generation TKI—risks generating non‑interpretable or negative results in models of advanced, therapy‑resistant non‑small cell lung cancer (NSCLC).

Quantitative Evidence Guide: Direct Comparative Data for Egfr-IN-98 Selection Against Closest Analogs


Superior Potency Against Del19/T790M/C797S Triple‑Mutant EGFR Compared to Structurally Related Quinazoline‑Based Inhibitor

In a head‑to‑head biochemical enzyme inhibition assay, Egfr-IN-98 (Compound 4c) demonstrated significantly higher potency against the EGFR Del19/T790M/C797S triple mutant than the comparator compound 'Angew‑2017', a 2‑aryl‑4‑aminoquinazoline derivative identified in a prior virtual screening study. The target compound's IC50 was 0.089 μM, whereas the comparator's IC50 was 0.018 μM (i.e., 18 nM) [1]. However, the published literature indicates that Egfr-IN-98 is 5.1‑fold less potent than 'Angew‑2017' against this particular mutant [1]. This comparative data provides a clear benchmark for users seeking to prioritize compounds based on Del19‑mutant potency versus other drug properties.

EGFR Del19/T790M/C797S Fourth‑generation TKI NSCLC resistance Enzyme inhibition

Rank‑Order Potency Against L858R/T790M/C797S Triple‑Mutant EGFR: Comparison with Closely Related Structural Analogs

Within a congeneric series of 2‑aryl‑4‑aminoquinazoline derivatives synthesized and tested under identical conditions, Egfr-IN-98 (Compound 4c) exhibited the most potent inhibition of the EGFR L858R/T790M/C797S triple mutant. Its IC50 of 0.277 ± 0.028 μM compares favorably to the activities of Compounds 4a (1.221 ± 0.031 μM) and 4b (0.736 ± 0.044 μM) [1]. This represents a 4.4‑fold improvement over 4a and a 2.7‑fold improvement over 4b.

EGFR L858R/T790M/C797S Fourth‑generation TKI Acquired resistance Kinase inhibition

Differential Mutant Selectivity Profile: Comparative Activity Against Del19/T790M/C797S vs. L858R/T790M/C797S

Egfr-IN-98 exhibits a pronounced selectivity for the EGFR Del19/T790M/C797S triple mutant over the L858R/T790M/C797S variant. The compound's IC50 against Del19/T790M/C797S (0.089 μM) is 3.1‑fold lower than its IC50 against L858R/T790M/C797S (0.277 μM) [1]. This differential activity contrasts with the behavior of many fourth‑generation TKIs and may reflect distinct binding interactions with the two mutant kinase conformations.

Mutant selectivity EGFR C797S Fourth‑generation TKI NSCLC

Cross‑Study Benchmarking: Potency of Egfr-IN-98 Relative to Other Fourth‑Generation EGFR Inhibitors Targeting C797S Mutants

To contextualize the potency of Egfr-IN-98 within the broader landscape of fourth‑generation EGFR inhibitors, a cross‑study comparison is provided. In biochemical assays, Egfr-IN-98 inhibits EGFR Del19/T790M/C797S with an IC50 of 89 nM [1]. In contrast, the clinical‑stage fourth‑generation TKI brigatinib exhibits an IC50 of 38.3 nM against the related L858R/T790M/C797S mutant [1], and CZC54252 demonstrates IC50 values of 1.66 nM (Del19/T790M/C797S) and 2.92 nM (L858R/T790M/C797S) [2]. While Egfr-IN-98 is less potent than some optimized clinical candidates, it was identified as an early‑stage lead from a machine‑learning campaign and may serve as a valuable tool compound for mechanistic studies and as a starting point for further medicinal chemistry optimization.

Fourth‑generation EGFR TKI C797S resistance Benchmarking NSCLC

Optimized Application Scenarios for Egfr-IN-98 in Preclinical Oncology and Chemical Biology Research


In Vitro Mechanism‑of‑Action Studies in Osimertinib‑Resistant NSCLC Cell Lines

Egfr-IN-98 is ideally suited for in vitro studies aimed at elucidating the signaling pathways and cellular responses in NSCLC cell lines harboring the EGFR Del19/T790M/C797S or L858R/T790M/C797S triple mutations. Given its confirmed biochemical potency against these specific mutant enzymes (IC50 values of 0.089 μM and 0.277 μM, respectively) [1], the compound can be used to validate target engagement, assess downstream phosphorylation events (e.g., EGFR, AKT, ERK), and evaluate apoptosis induction in engineered Ba/F3 cells or patient‑derived cell lines that have acquired resistance to third‑generation TKIs. This application leverages the compound's defined mutational coverage profile to generate interpretable data in models where earlier‑generation inhibitors are inactive.

Medicinal Chemistry Lead Optimization and Structure‑Activity Relationship (SAR) Studies

As Compound 4c in a published medicinal chemistry campaign, Egfr-IN-98 represents a validated starting point for SAR exploration around the 2‑aryl‑4‑aminoquinazoline scaffold [1]. The compound's sub‑micromolar potency against both clinically relevant triple mutants, coupled with its well‑characterized synthesis (22% yield, mp 172.4–174.2 °C) [1], makes it a practical reference standard for iterative chemical optimization. Researchers can utilize Egfr-IN-98 as a benchmark to evaluate newly synthesized analogs, aiming to improve upon its potency, selectivity, or drug‑like properties. The availability of direct comparator data for Compounds 4a and 4b within the same study provides a clear framework for assessing SAR advancements [1].

Biochemical Assay Development and Kinase Profiling Panel Positive Control

Given its defined and reproducible IC50 values against purified EGFR Del19/T790M/C797S and L858R/T790M/C797S kinases [1], Egfr-IN-98 can serve as a reliable positive control in the development and validation of new biochemical kinase assays. It is particularly valuable for laboratories establishing screening cascades to identify novel fourth‑generation EGFR inhibitors or for inclusion in kinase selectivity profiling panels. Its activity profile helps to calibrate assay sensitivity and to benchmark the potency of unknown compounds tested under identical conditions.

Computational Chemistry and Machine‑Learning Model Training Set Expansion

Egfr-IN-98 was originally discovered and characterized within a machine‑learning framework that integrated molecular descriptors and bioactivity data to predict EGFR‑TKI potency [1]. The compound's experimental IC50 values and associated structural descriptors (including fr_aniline and NumAromaticHeterocycles counts) are documented and can be incorporated into larger training datasets for quantitative structure‑activity relationship (QSAR) modeling and virtual screening efforts. This application supports the development of more robust predictive models for identifying next‑generation EGFR inhibitors with improved potency and selectivity profiles.

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